(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
CAS No.: 112241-70-0
Cat. No.: VC20834843
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112241-70-0 |
|---|---|
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | (2S,3R)-3-hydroxypiperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 |
| Standard InChI Key | FDMYUQHVJYNDLI-UHNVWZDZSA-N |
| Isomeric SMILES | C1C[C@H]([C@H](NC1)C(=O)O)O |
| SMILES | C1CC(C(NC1)C(=O)O)O |
| Canonical SMILES | C1CC(C(NC1)C(=O)O)O |
Introduction
Physical and Chemical Properties
Molecular Characteristics
(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid possesses distinct molecular properties that define its behavior in chemical and biological systems. The free acid form has a molecular formula of C6H11NO3 with a molecular weight of 145.16 g/mol. The hydrochloride salt form (C6H12ClNO3) has a higher molecular weight of 181.62 g/mol due to the addition of HCl . Table 1 summarizes the key molecular characteristics of this compound.
Table 1: Key Molecular Characteristics of (2S,3R)-3-Hydroxypiperidine-2-Carboxylic Acid
| Property | Free Acid Form | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C6H11NO3 | C6H12ClNO3 |
| Molecular Weight | 145.16 g/mol | 181.62 g/mol |
| CAS Number | 112241-70-0 | 870651-01-7 |
| PubChem CID | 10855598 | 11600781 |
| InChIKey | Not specified in search results | ABMGIZHBKVDDRD-JBUOLDKXSA-N |
Structural Identifiers and Representations
The structural representation of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid can be expressed through various chemical notation systems, which are essential for database searches and molecular modeling. The hydrochloride salt form has the following identifiers :
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InChI: InChI=1S/C6H11NO3.ClH/c8-4-2-1-3-7-5(4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1
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SMILES: C1CC@HO.Cl
These identifiers precisely define the three-dimensional structure of the molecule, including the stereochemical configuration at positions 2 and 3, which is crucial for understanding its interactions with biological targets.
Stereochemistry and Structural Features
Significance of Stereochemistry
The stereochemistry of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid is fundamentally important to its biological activity and chemical properties. The (2S,3R) configuration specifically refers to the spatial arrangement of atoms at positions 2 and 3 of the piperidine ring. This stereochemical configuration distinguishes it from other diastereomers such as (2R,3R), (2R,3S), and (2S,3S) forms, each of which may exhibit different biological activities and properties.
Structural Comparison with Related Compounds
(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid belongs to a family of structurally related compounds including various stereoisomers and piperidine derivatives. Understanding the structural relationships between these compounds provides valuable insights into their relative biological activities and potential applications.
Table 2: Structural Comparison of (2S,3R)-3-Hydroxypiperidine-2-Carboxylic Acid with Related Compounds
Synthesis and Production Methods
Industrial Production Methods
For large-scale production, enzymatic asymmetric synthesis methods offer advantages in terms of stereoselectivity and efficiency. These approaches may include:
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Asymmetric reductive amination of keto acids
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Asymmetric transfer of amino groups to keto acids
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Enantioselective addition of ammonia to α,β-unsaturated acids
These methods allow for the production of specific stereoisomers with high enantiopurity, which is essential for applications in pharmaceutical research and development.
Biological Activities and Applications
Pharmacological Properties
(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid demonstrates significant biological activities that make it valuable in medicinal chemistry research. The compound's stereochemistry plays a crucial role in determining its interactions with biological targets, including enzymes and receptors. While detailed pharmacological data for this specific stereoisomer is limited in the provided search results, piperidine derivatives as a class have shown various bioactivities that suggest potential therapeutic applications.
| Application Area | Potential Use | Rationale |
|---|---|---|
| Medicinal Chemistry | Building block in drug synthesis | Chiral structure serves as a valuable scaffold for synthesizing bioactive compounds |
| Neuropharmacology | Treatment of neurodegenerative disorders | Piperidine derivatives often show activity in neurological pathways |
| Cancer Research | Development of enzyme inhibitors | May interact with specific enzymes involved in cancer cell proliferation |
| Synthetic Chemistry | Chiral auxiliary or catalyst | Stereochemically defined structure useful in asymmetric synthesis |
| Structure-Activity Relationship Studies | Understanding stereochemical influences | Provides insights into the role of stereochemistry in biological activities |
Structure-Activity Relationships
Impact of Stereochemistry on Biological Activity
The stereochemistry of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid significantly influences its interactions with biological targets. The specific configuration at positions 2 and 3 affects the compound's three-dimensional structure, which in turn determines how it fits into binding sites of enzymes and receptors. This stereochemical specificity is crucial for the compound's efficacy and selectivity in potential therapeutic applications.
Current Research and Future Directions
Recent Developments
Recent research on (2S,3R)-3-hydroxypiperidine-2-carboxylic acid has focused on exploring its potential as a building block in medicinal chemistry and as a tool for understanding structure-activity relationships. The compound's unique stereochemical properties make it valuable for studying how spatial arrangement affects biological activity, which is fundamental to rational drug design.
Future Research Opportunities
Several promising research directions for (2S,3R)-3-hydroxypiperidine-2-carboxylic acid include:
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Development of novel synthetic methods to produce the compound with higher efficiency and stereoselectivity
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Exploration of its potential as a scaffold for designing new therapeutic agents
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Investigation of its interactions with specific biological targets to elucidate mechanisms of action
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Comparative studies with other stereoisomers to understand the relationship between stereochemistry and biological activity
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Integration into drug discovery programs targeting specific diseases where piperidine derivatives have shown promise
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